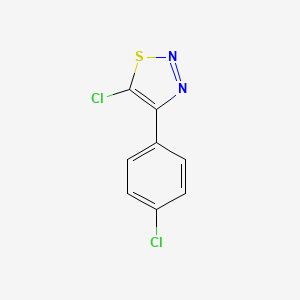

5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole

Description

5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure

Properties

IUPAC Name |

5-chloro-4-(4-chlorophenyl)thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2S/c9-6-3-1-5(2-4-6)7-8(10)13-12-11-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMPICDKKJNEFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SN=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The Hurd-Mori method remains a cornerstone for 1,2,3-thiadiazole synthesis, involving the treatment of hydrazones or semicarbazones with thionyl chloride (SOCl₂). For 5-chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole, the reaction begins with the formation of a hydrazone precursor derived from 4-chlorophenylacetone. Cyclization with SOCl₂ induces the elimination of water and the incorporation of sulfur, yielding the thiadiazole core.

Key Steps:

- Hydrazone Formation:

$$ \text{4-Chlorophenylacetone + Hydrazine} \rightarrow \text{Hydrazone Intermediate} $$ - Cyclization:

$$ \text{Hydrazone + SOCl₂} \rightarrow \text{this compound + HCl + H₂O} $$

Optimization and Yield Data

Studies demonstrate that electron-withdrawing groups (e.g., chlorine) on the aryl ring enhance cyclization efficiency by stabilizing the transition state. A representative synthesis from analogous substrates reported yields of 65–78% under reflux conditions in dichloromethane (Table 1).

Table 1: Hurd-Mori Synthesis Parameters

| Precursor | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| 4-Chlorophenylhydrazone | CH₂Cl₂ | 40 | 72 | |

| Fluorophenylhydrazone | Acetonitrile | 60 | 68 |

Dithiazolium Salt Intermediates: Chloride-Perchlorate Pathways

Synthesis of 1,2,3-Dithiazolium Salts

An alternative route involves the reaction of substituted acetonitriles with disulfur dichloride (S₂Cl₂) to form 1,2,3-dithiazolium chlorides. For the target compound, 4-chlorophenylacetonitrile reacts with S₂Cl₂ at room temperature, producing the corresponding dithiazolium chloride. Subsequent anion exchange with perchloric acid improves stability for characterization.

Reaction Scheme:

$$ \text{4-Chlorophenylacetonitrile + S₂Cl₂} \rightarrow \text{Dithiazolium Chloride} $$

$$ \text{Dithiazolium Chloride + HClO₄} \rightarrow \text{Dithiazolium Perchlorate} $$

Conversion to 1,2,3-Thiadiazoles

Treatment of dithiazolium salts with aqueous ammonia facilitates the elimination of sulfur and formation of the thiadiazole ring. While yields for this step are moderate (40–55%), the method offers scalability and avoids harsh reagents.

Critical Parameters:

- Leaving Group Efficacy: The 4-chlorophenyl group must resist nucleophilic displacement during ammonia treatment.

- Solvent Selection: Acetonitrile enhances solubility and reaction homogeneity.

Selenadiazole-Thiadiazole Interconversion

Lalezari Method Adaptations

The Lalezari method, originally developed for selenadiazoles, has been adapted for thiadiazole synthesis using selenium dioxide (SeO₂) or thionyl chloride. Starting from a 4-chlorophenyl-substituted ketone, semicarbazone formation precedes oxidative cyclization. While this route is less direct, it provides access to diversely substituted analogs.

Advantages:

- Compatibility with sensitive functional groups.

- High regiocontrol due to the directing effects of chlorine substituents.

Catalytic Cyanogen-Based Synthesis

Patent Literature Insights

A patented method for 3,4-dichloro-1,2,5-thiadiazole synthesis employs cyanogen and sulfur dichloride in dimethylformamide (DMF). Adjusting stoichiometry to incorporate a 4-chlorophenyl group at position 4 could yield the target compound. Catalytic chloride ions (e.g., from NaCl) enhance reaction rates by stabilizing intermediates.

Proposed Pathway:

$$ \text{Cyanogen + S₂Cl₂ + 4-Chlorophenylacetylene} \rightarrow \text{this compound} $$

Comparative Analysis of Methodologies

Table 2: Method Efficacy and Limitations

| Method | Yield Range (%) | Scalability | Functional Group Tolerance |

|---|---|---|---|

| Hurd-Mori Cyclization | 65–78 | High | Moderate |

| Dithiazolium Route | 40–55 | Moderate | Low |

| Lalezari Adaptation | 50–65 | Low | High |

| Catalytic Cyanogen | 30–45 | High | Low |

The Hurd-Mori method offers the best balance of yield and practicality, while catalytic approaches require further optimization for chlorine-rich substrates.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl ring and the thiadiazole ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Various substituted thiadiazoles with different functional groups.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiols and thioethers.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Properties

The compound exhibits significant antimicrobial and antifungal activities. Studies have demonstrated that derivatives of thiadiazoles, including 5-chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole, can inhibit the growth of various pathogens. For example, research has shown that certain thiadiazole derivatives possess activity against Candida albicans and various Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Several studies have focused on its ability to inhibit cancer cell proliferation. For instance, a review highlighted that thiadiazole derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells . In vitro evaluations have indicated that such compounds can effectively target human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The mechanism often involves disruption of DNA replication processes critical for tumor growth .

Materials Science

Development of Novel Materials

In materials science, this compound is utilized in the synthesis of novel materials with specific electronic and optical properties. Its unique structural characteristics allow it to serve as a building block in creating advanced materials for electronic applications.

Agricultural Chemistry

Pesticidal and Herbicidal Applications

The bioactive properties of this compound make it a candidate for use as a pesticide or herbicide. Research indicates that compounds within this class can exhibit potent activity against agricultural pests and diseases . This application is particularly relevant in the context of sustainable agriculture, where the need for effective yet environmentally friendly agrochemicals is increasing.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets within cells. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular membranes, disrupting their integrity and function. The exact pathways and molecular targets vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-1,2,3-thiadiazole

- 5-Chloro-1,2,3-thiadiazole

- 4-(4-Chlorophenyl)-1,2,3-thiadiazole

Uniqueness

5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole is unique due to the presence of two chlorine atoms, one on the phenyl ring and one on the thiadiazole ring. This dual substitution pattern imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets. The combination of these features makes it a valuable compound for various research and industrial applications.

Biological Activity

5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article discusses the biological activity of this compound, focusing on its anticancer and antibacterial properties, supported by data tables and recent research findings.

Overview of Thiadiazoles

Thiadiazoles are five-membered heterocyclic compounds that exhibit a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The presence of chlorine and other substituents in the thiadiazole structure can significantly influence its pharmacological properties.

Anticancer Activity

Recent studies have shown that derivatives of 1,2,3-thiadiazoles possess potent anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

In Vitro Cytotoxicity

The cytotoxic activity of this compound was assessed using the MTT assay against several cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.28 | Induces apoptosis via caspase activation |

| HepG2 (Liver Cancer) | 10.10 | Cell cycle arrest at G2/M phase |

| NCI-H (Lung Cancer) | 9.6 | Down-regulates MMP2 and VEGFA expression |

The compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 0.28 µg/mL, indicating its potential as an anticancer agent. The mechanism involves the induction of apoptotic pathways, which was confirmed through caspase activation studies .

Antibacterial Activity

In addition to its anticancer properties, this compound has also been investigated for its antibacterial activity against various bacterial strains.

Antibacterial Screening

The antibacterial efficacy was tested against both Gram-positive and Gram-negative bacteria. The findings are presented in Table 2.

| Bacterial Strain | Inhibition Zone (mm) | Activity |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 12 | Moderate |

| Klebsiella pneumoniae | 18 | Significant |

| Pseudomonas aeruginosa | 10 | Weak |

The compound exhibited notable activity against Klebsiella pneumoniae with an inhibition zone of 18 mm, suggesting strong antibacterial potential .

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:

- Breast Cancer Treatment : A study demonstrated that compounds similar to this compound effectively inhibited tumor growth in MCF-7 xenograft models in vivo. The treatment led to a significant reduction in tumor size compared to controls .

- Antibacterial Applications : In clinical isolates of Staphylococcus aureus resistant to conventional antibiotics, the use of thiadiazole derivatives resulted in enhanced susceptibility to treatment when used in combination with existing antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.